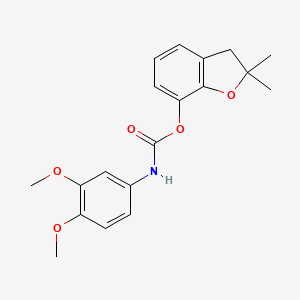
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl (3,4-dimethoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl (3,4-dimethoxyphenyl)carbamate, also known as ABP-688, is a potent and selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and anxiety.
Wirkmechanismus
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl (3,4-dimethoxyphenyl)carbamate acts as a positive allosteric modulator of mGluR4, which is primarily expressed in the striatum and cortex. Activation of mGluR4 by this compound leads to the inhibition of presynaptic glutamate release, resulting in a decrease in excitatory neurotransmission. This mechanism is thought to underlie this compound's therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine release in the striatum, which is consistent with its potential therapeutic effects in Parkinson's disease. Additionally, this compound has been shown to reduce glutamate release in the prefrontal cortex, which may contribute to its efficacy in reducing the negative symptoms of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl (3,4-dimethoxyphenyl)carbamate has several advantages as a research tool, including its high potency and selectivity for mGluR4. However, its limited solubility in aqueous solutions can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl (3,4-dimethoxyphenyl)carbamate. One area of interest is the development of more potent and selective mGluR4 modulators for use in clinical trials. Additionally, further studies are needed to elucidate the precise mechanisms underlying this compound's therapeutic effects in neurological disorders. Finally, the potential use of this compound in combination with other drugs for the treatment of these disorders should be explored.
Synthesemethoden
The synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl (3,4-dimethoxyphenyl)carbamate involves several steps, including the condensation of 3,4-dimethoxyaniline with 2,2-dimethyl-1,3-benzodioxole-5-carboxylic acid, followed by the reaction with isobutyl chloroformate to yield the corresponding carbamate.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl (3,4-dimethoxyphenyl)carbamate has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to improve motor function in animal models of Parkinson's disease and reduce anxiety-like behavior in rodents. Additionally, this compound has demonstrated efficacy in reducing the negative symptoms of schizophrenia.
Eigenschaften
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(3,4-dimethoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2)11-12-6-5-7-15(17(12)25-19)24-18(21)20-13-8-9-14(22-3)16(10-13)23-4/h5-10H,11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFFWZUMAIYDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6030002.png)
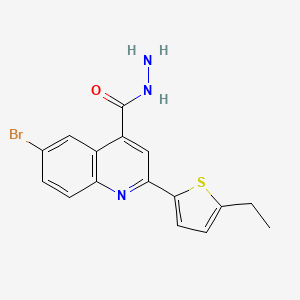
![1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine](/img/structure/B6030010.png)
![2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6030012.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(2-pyridinylthio)acetamide](/img/structure/B6030022.png)
![3-[(cyclohexylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6030030.png)
![methyl 2-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B6030042.png)
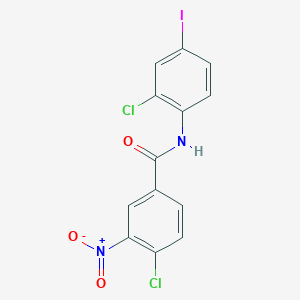
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6030065.png)
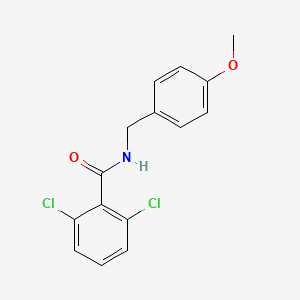
![N~2~-(5-chloro-2-methylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6030083.png)
![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6030091.png)
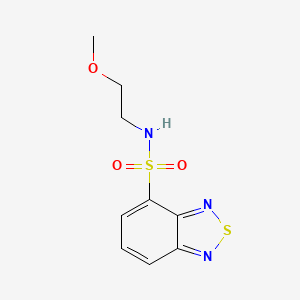
![N-({1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B6030103.png)